4-(2,3-Dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile
CAS No.: 1436069-07-6
Cat. No.: VC6586566
Molecular Formula: C14H14N2O3
Molecular Weight: 258.277
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1436069-07-6 |
|---|---|
| Molecular Formula | C14H14N2O3 |
| Molecular Weight | 258.277 |
| IUPAC Name | 4-(2,3-dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile |
| Standard InChI | InChI=1S/C14H14N2O3/c15-7-10-8-18-6-5-16(10)14(17)12-9-19-13-4-2-1-3-11(12)13/h1-4,10,12H,5-6,8-9H2 |
| Standard InChI Key | VFUAZKBGEOCYQS-UHFFFAOYSA-N |
| SMILES | C1COCC(N1C(=O)C2COC3=CC=CC=C23)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 2,3-dihydrobenzofuran ring system fused to a morpholine heterocycle via a carbonyl linkage. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | 4-(2,3-dihydro-1-benzofuran-5-carbonyl)morpholine-3-carbonitrile |
| Molecular Formula | C₁₄H₁₄N₂O₃ |
| Molecular Weight | 258.27 g/mol |
| CAS Registry Number | 1436352-19-0 |
| SMILES | C1COC2=C1C=C(C=C2)C(=O)N3CCOCC3C#N |
The benzofuran subunit (2,3-dihydro-1-benzofuran) adopts a partially saturated bicyclic structure, while the morpholine ring introduces a nitrogen-oxygen heterocycle with a pendant carbonitrile group .
Spectroscopic Characterization
Though experimental spectral data remain unpublished for this specific compound, inferences can be drawn from analogous structures :
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IR Spectroscopy: Expected strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch).
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¹H NMR: Predicted signals include:
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3.0–4.5 ppm (morpholine ring protons and dihydrobenzofuran CH₂ groups)
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6.5–7.5 ppm (aromatic protons)
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4.8–5.2 ppm (methine protons adjacent to carbonyl)
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¹³C NMR: Characteristic peaks anticipated at ~192 ppm (carbonyl carbon), ~118 ppm (nitrile carbon), and 70–80 ppm (oxygenated carbons) .
Synthetic Methodologies
Purification and Yield Optimization
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Recrystallization from ethanol/acetone mixtures (common for similar derivatives) .
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Chromatographic techniques (silica gel, eluent: ethyl acetate/hexane) for impurity removal.
Physicochemical Properties
Solubility and Stability
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Solubility: Expected moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water.
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Stability: Likely sensitive to strong acids/bases due to the morpholine and nitrile functionalities.
Crystallographic Data
No single-crystal X-ray structures are publicly available. Molecular modeling suggests:
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Planar benzofuran moiety with a puckered morpholine ring.
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Intramolecular hydrogen bonding between morpholine oxygen and amide protons (if present) .
Future Directions
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Synthetic Expansion: Development of novel derivatives via functional group interconversion at the morpholine or benzofuran positions.
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Biological Screening: Prioritize assays targeting kinase inhibition and neurological pathways.
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Computational Studies: DFT calculations to predict reactivity and binding modes .
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